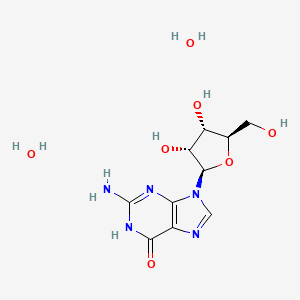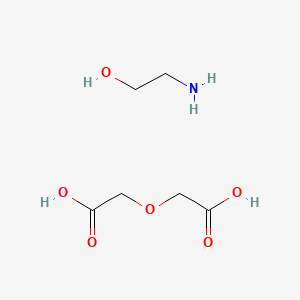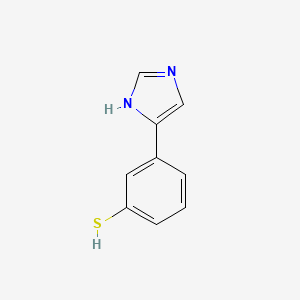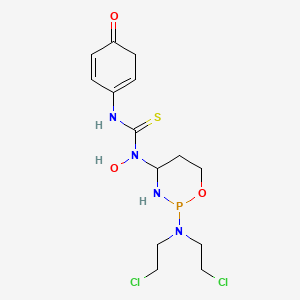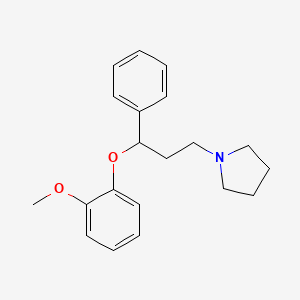![molecular formula C26H34O5 B12700894 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate CAS No. 58334-70-6](/img/structure/B12700894.png)
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is synthesized through the polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene), resulting in a material with distinct structural and functional characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the free radical polymerization of 2-Propenoic acid, methyl ester with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene). The reaction is typically carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions . The polymerization process can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer is often carried out in large-scale reactors where the monomers are mixed with the initiator and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and desired molecular weight distribution . Post-polymerization, the polymer is purified and processed into various forms, such as films, fibers, or molded articles, depending on its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups along the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can modify the polymer’s properties by reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to dissolve the polymer and reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polycarboxylic acids, while reduction can yield polyalcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the polymer chain .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a matrix for immobilizing catalysts.
Biology: The polymer is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is used in the fabrication of medical devices, such as stents and implants, due to its biocompatibility and mechanical properties.
Wirkmechanismus
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner through diffusion or degradation. In tissue engineering, the polymer provides a scaffold that supports cell attachment and growth, promoting tissue regeneration . The molecular targets and pathways involved vary but often include interactions with cellular receptors and enzymes that mediate the polymer’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, diethenylbenzene, ethenylbenzene, and ethyl 2-propenoate
- 2-Propenoic acid, 2-hydroxyethyl ester, polymer with 1,1-methylenebis4-isocyanatocyclohexane and.alpha.,.alpha.,.alpha.-1,2,3-propanetriyltris.omega.-hydroxypolyoxy (methyl-1,2-ethanediyl)
Uniqueness
The uniqueness of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene and 1,1’-(oxybis(2,1-ethanediyloxy))bis(ethene) lies in its combination of monomers, which imparts specific properties such as enhanced chemical resistance, mechanical strength, and biocompatibility. Compared to similar polymers, it offers a balance of flexibility and rigidity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
58334-70-6 |
|---|---|
Molekularformel |
C26H34O5 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate |
InChI |
InChI=1S/C12H18O3.C10H10.C4H6O2/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-3-4(5)6-2/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;3H,1H2,2H3/b11-9+,12-10+;; |
InChI-Schlüssel |
KSNPZSVXOGUVTK-JDDKLYJPSA-N |
Isomerische SMILES |
COC(=O)C=C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C |
Kanonische SMILES |
COC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C |
Verwandte CAS-Nummern |
58334-70-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
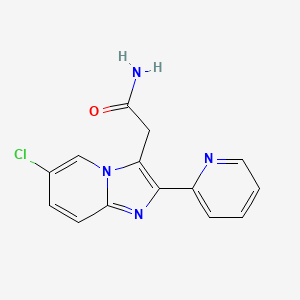
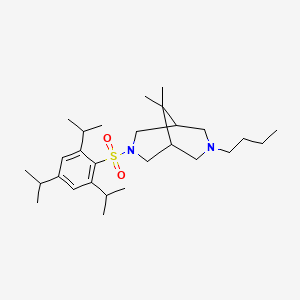
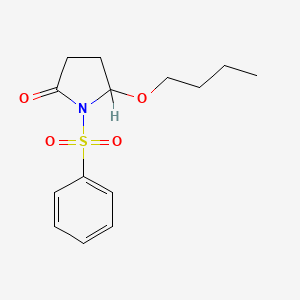
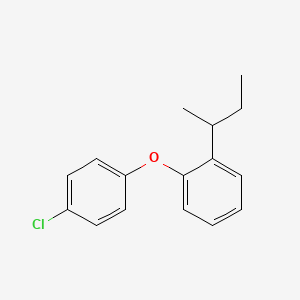
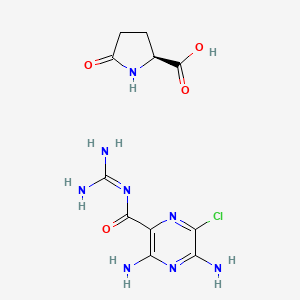
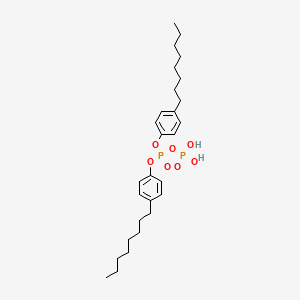
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
